

# Application of Americium(III) Chloride in Actinide Separation Processes

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## Compound of Interest

Compound Name: Americium chloride

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**Abstract:** This document provides detailed application notes and protocols for the use of Americium(III) chloride ( $\text{AmCl}_3$ ) in various actinide separation processes. The primary focus is on pyroprocessing techniques in molten chloride salts and aqueous separation methods such as solvent extraction and ion exchange chromatography. This guide is intended for researchers, scientists, and professionals in the fields of nuclear chemistry, radiochemistry, and drug development who are engaged in the separation and purification of actinides. The protocols and data presented are compiled from peer-reviewed scientific literature and are intended to serve as a practical resource for laboratory work.

## Introduction

Americium(III) chloride ( $\text{AmCl}_3$ ) is a key compound in the nuclear fuel cycle, particularly in the partitioning and transmutation (P&T) strategy, which aims to reduce the long-term radiotoxicity of nuclear waste. The separation of americium from other actinides and lanthanides is a critical and challenging step in this process.  $\text{AmCl}_3$  is the typical chemical form of americium in high-temperature pyrochemical processes conducted in molten chloride salts. It is also a common starting material or intermediate in various aqueous separation techniques. This document outlines the primary applications of  $\text{AmCl}_3$  in actinide separation, providing quantitative data and detailed experimental protocols for key processes.

## Pyroprocessing in Molten Salts

Pyroprocessing is a high-temperature electrometallurgical technique for recycling spent nuclear fuel. In these processes, used fuel is dissolved in a molten salt electrolyte, and the actinides

are selectively recovered through electrorefining.  $\text{AmCl}_3$ , along with other actinide and lanthanide chlorides, is a component of the molten salt bath, typically a eutectic mixture of lithium chloride and potassium chloride ( $\text{LiCl-KCl}$ ).

## Synthesis of $\text{AmCl}_3$ in Molten Salt

A prerequisite for studying the electrochemical properties and separation of americium in molten salts is the preparation of anhydrous  $\text{AmCl}_3$  within the electrolyte. Direct addition of hydrated  $\text{AmCl}_3$  is undesirable due to the formation of oxychlorides. In-situ chlorination of americium oxide ( $\text{Am}_2\text{O}_3$ ) is a common approach.

Experimental Protocol: In-situ Chlorination of  $\text{Am}_2\text{O}_3$  to  $\text{AmCl}_3$  using  $\text{ZrCl}_4$  in  $\text{LiCl-KCl}$  Eutectic[1][2][3][4]

This protocol describes the synthesis of  $\text{AmCl}_3$  from  $\text{Am}_2\text{O}_3$  in a  $\text{LiCl-KCl}$  eutectic molten salt using zirconium tetrachloride ( $\text{ZrCl}_4$ ) as the chlorinating agent.

Materials:

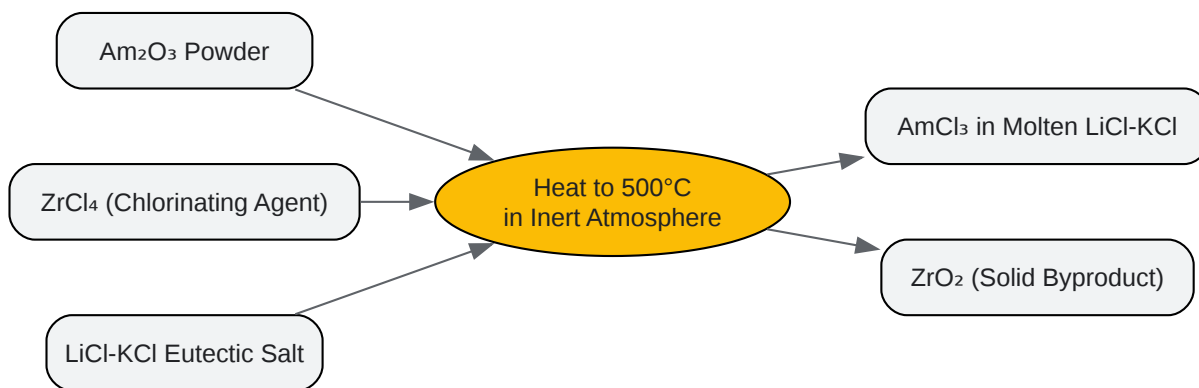
- Americium oxide ( $\text{Am}_2\text{O}_3$ ) powder
- Zirconium tetrachloride ( $\text{ZrCl}_4$ )
- Eutectic  $\text{LiCl-KCl}$  salt (59.5-40.5 mol%)
- High-purity argon gas
- Tantalum or glassy carbon crucible
- Furnace with temperature control
- Glovebox with an inert atmosphere (<10 ppm  $\text{O}_2$ , <10 ppm  $\text{H}_2\text{O}$ )

Procedure:

- Inside an argon-filled glovebox, place the desired amount of  $\text{LiCl-KCl}$  eutectic salt into the crucible.

- Add a stoichiometric amount of  $\text{Am}_2\text{O}_3$  powder to the salt.
- Add a stoichiometric excess of  $\text{ZrCl}_4$  to the mixture. The reaction is:  $2 \text{Am}_2\text{O}_3 + 3 \text{ZrCl}_4 \rightarrow 4 \text{AmCl}_3 + 3 \text{ZrO}_2$ .
- Place the crucible in the furnace.
- Heat the furnace to  $500^\circ\text{C}$  and hold for a sufficient time (e.g., 12-24 hours) to ensure complete reaction.
- The formation of  $\text{AmCl}_3$  can be confirmed by electrochemical methods such as cyclic voltammetry.
- The byproduct, zirconium oxide ( $\text{ZrO}_2$ ), is a solid precipitate that is not electrochemically active in the potential window of interest.[1][2]

Logical Relationship: In-situ  $\text{AmCl}_3$  Synthesis



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Caption: In-situ synthesis of  $\text{AmCl}_3$  in molten LiCl-KCl.

## Electrorefining for Am/Ln Separation

The separation of trivalent actinides ( $\text{An}^{3+}$ ) from trivalent lanthanides ( $\text{Ln}^{3+}$ ) is a significant challenge due to their similar electrochemical properties. However, small differences in their

standard reduction potentials in molten chloride salts can be exploited for separation.

Electrorefining is used to selectively deposit actinides on a cathode, leaving lanthanides in the molten salt.

Experimental Protocol: Electrorefining of  $\text{AmCl}_3$  in LiCl-KCl Eutectic[5][6][7]

This protocol outlines a general procedure for the electrodeposition of americium from a molten salt containing  $\text{AmCl}_3$  and lanthanide chlorides.

Materials:

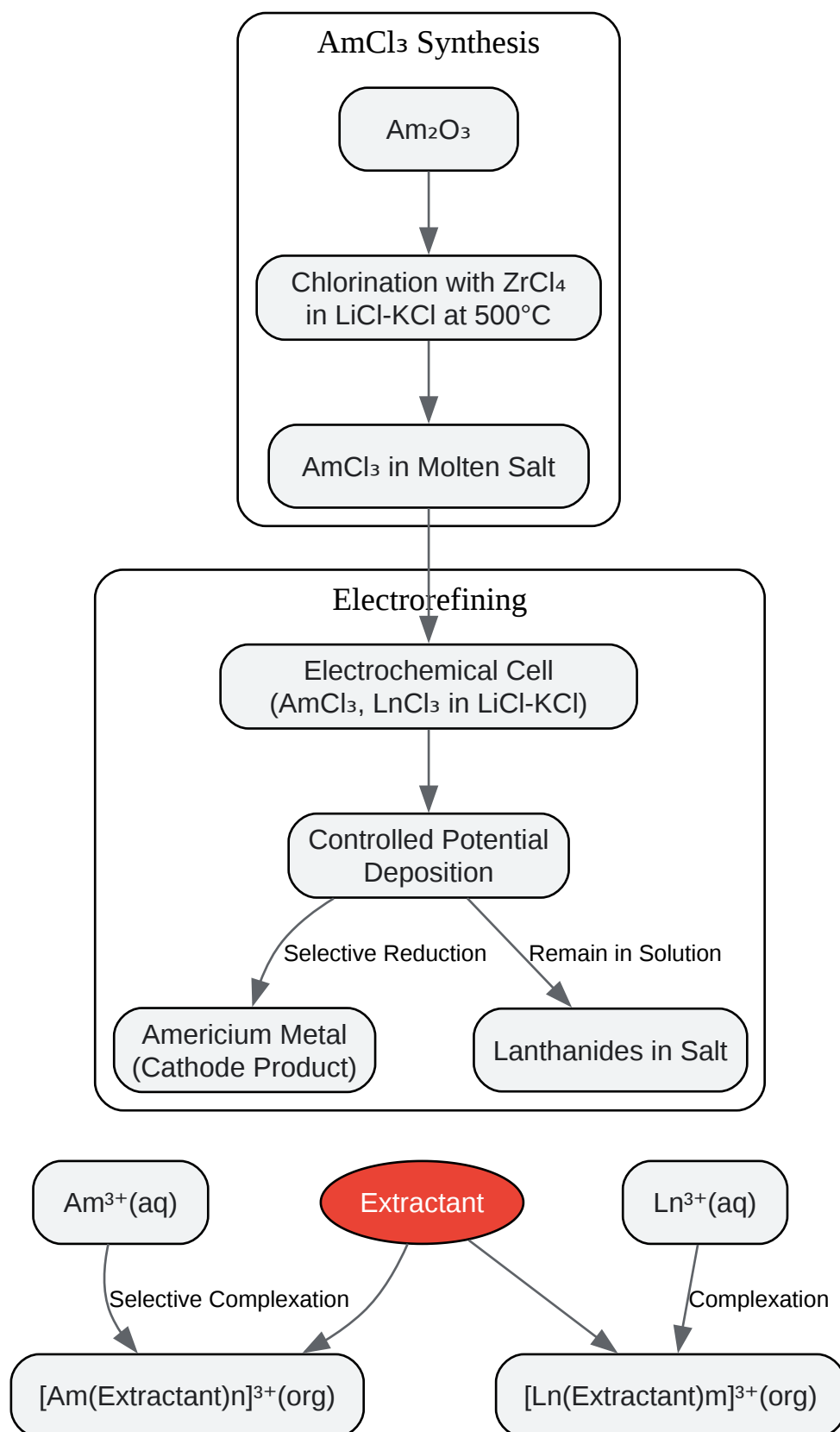
- LiCl-KCl eutectic salt containing a known concentration of  $\text{AmCl}_3$  and representative lanthanide chlorides (e.g.,  $\text{EuCl}_3$ ,  $\text{NdCl}_3$ ).
- Working electrode (e.g., tungsten, aluminum).
- Counter electrode (e.g., graphite or a suitable metal).
- Reference electrode (e.g., Ag/AgCl).
- Potentiostat/Galvanostat.
- Furnace with temperature control (typically 500-700°C).
- Glovebox with an inert atmosphere.

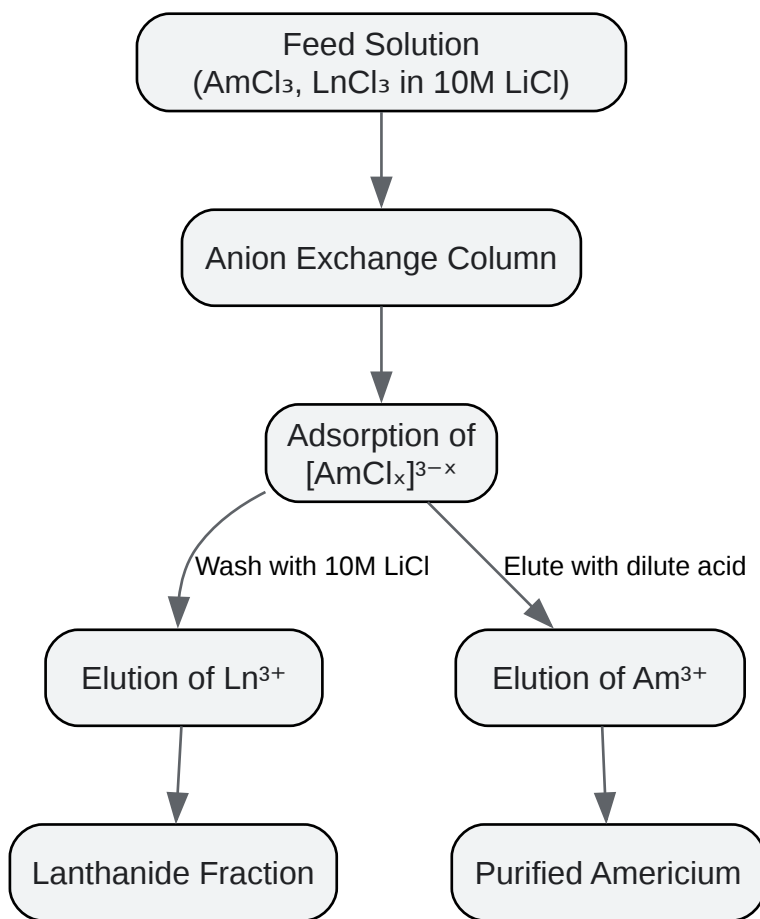
Procedure:

- Prepare the molten salt with the desired actinide and lanthanide concentrations in the glovebox.
- Assemble the three-electrode electrochemical cell and place it in the furnace.
- Heat the furnace to the desired operating temperature (e.g., 500°C).
- Perform electrochemical measurements (e.g., cyclic voltammetry) to determine the reduction potentials of  $\text{Am}^{3+}$  and the lanthanide ions present.

- Apply a constant potential or current to the working electrode to selectively deposit americium. The potential should be carefully controlled to be more positive than the deposition potential of the lanthanides.
- After the deposition is complete, raise the cathode from the salt and allow it to cool.
- The deposited metal can be collected for analysis.
- The remaining salt can be sampled to determine the extent of separation.

Experimental Workflow: Pyroprocessing Separation





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